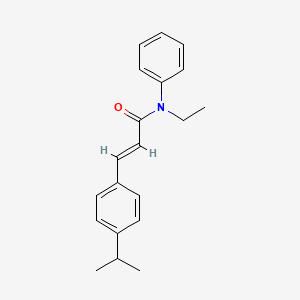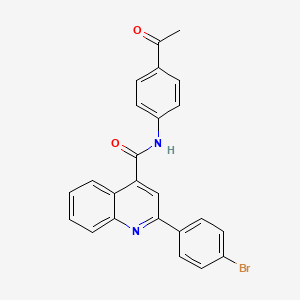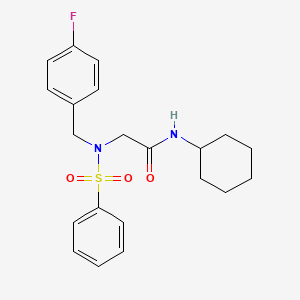![molecular formula C23H31N3O4 B6121769 N-(3,5-dimethoxyphenyl)-3-[1-(3,5-dimethyl-1H-pyrrole-2-carbonyl)piperidin-3-yl]propanamide](/img/structure/B6121769.png)
N-(3,5-dimethoxyphenyl)-3-[1-(3,5-dimethyl-1H-pyrrole-2-carbonyl)piperidin-3-yl]propanamide
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
N-(3,5-dimethoxyphenyl)-3-[1-(3,5-dimethyl-1H-pyrrole-2-carbonyl)piperidin-3-yl]propanamide is a complex organic compound that features a combination of aromatic and heterocyclic structures. This compound is of interest due to its potential applications in medicinal chemistry and pharmacology. The presence of multiple functional groups, including methoxy, pyrrole, and piperidine, contributes to its unique chemical properties and reactivity.
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of N-(3,5-dimethoxyphenyl)-3-[1-(3,5-dimethyl-1H-pyrrole-2-carbonyl)piperidin-3-yl]propanamide typically involves multi-step organic reactions. One common synthetic route includes:
Formation of the Pyrrole Moiety: The pyrrole ring can be synthesized via the Paal-Knorr synthesis, where a 1,4-dicarbonyl compound reacts with ammonia or a primary amine under acidic conditions.
Attachment of the Piperidine Ring: The piperidine ring can be introduced through a nucleophilic substitution reaction, where a suitable piperidine derivative reacts with an electrophilic carbonyl compound.
Coupling with the Aromatic Ring: The final step involves coupling the pyrrole-piperidine intermediate with a 3,5-dimethoxyphenyl derivative through an amide bond formation, typically using coupling reagents like EDCI (1-ethyl-3-(3-dimethylaminopropyl)carbodiimide) and HOBt (1-hydroxybenzotriazole).
Industrial Production Methods
Industrial production of this compound would likely involve optimization of the above synthetic route to maximize yield and purity. This could include the use of continuous flow reactors for better control of reaction conditions, as well as purification techniques such as recrystallization or chromatography.
化学反応の分析
Types of Reactions
N-(3,5-dimethoxyphenyl)-3-[1-(3,5-dimethyl-1H-pyrrole-2-carbonyl)piperidin-3-yl]propanamide can undergo various types of chemical reactions, including:
Oxidation: The methoxy groups on the aromatic ring can be oxidized to form corresponding phenols or quinones.
Reduction: The carbonyl group in the pyrrole moiety can be reduced to an alcohol.
Substitution: The aromatic ring can undergo electrophilic aromatic substitution reactions, such as nitration or halogenation.
Common Reagents and Conditions
Oxidation: Reagents like potassium permanganate (KMnO₄) or chromium trioxide (CrO₃) under acidic conditions.
Reduction: Reagents like lithium aluminum hydride (LiAlH₄) or sodium borohydride (NaBH₄).
Substitution: Reagents like nitric acid (HNO₃) for nitration or bromine (Br₂) for bromination.
Major Products
Oxidation: Formation of phenolic or quinone derivatives.
Reduction: Formation of alcohol derivatives.
Substitution: Formation of nitro or halogenated derivatives.
科学的研究の応用
N-(3,5-dimethoxyphenyl)-3-[1-(3,5-dimethyl-1H-pyrrole-2-carbonyl)piperidin-3-yl]propanamide has several scientific research applications:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Studied for its potential interactions with biological macromolecules, such as proteins and nucleic acids.
Medicine: Investigated for its potential pharmacological properties, including anti-inflammatory, analgesic, and anticancer activities.
Industry: Potential use in the development of new materials or as a precursor in the synthesis of specialty chemicals.
作用機序
The mechanism of action of N-(3,5-dimethoxyphenyl)-3-[1-(3,5-dimethyl-1H-pyrrole-2-carbonyl)piperidin-3-yl]propanamide is not fully understood, but it is believed to involve interactions with specific molecular targets, such as enzymes or receptors. The compound may exert its effects by binding to these targets and modulating their activity, leading to changes in cellular signaling pathways.
類似化合物との比較
Similar Compounds
N-(3,5-dimethoxyphenyl)-3-[1-(3,5-dimethyl-1H-pyrrole-2-carbonyl)piperidin-3-yl]butanamide: Similar structure with a butanamide instead of propanamide.
N-(3,5-dimethoxyphenyl)-3-[1-(3,5-dimethyl-1H-pyrrole-2-carbonyl)piperidin-3-yl]pentanamide: Similar structure with a pentanamide instead of propanamide.
Uniqueness
N-(3,5-dimethoxyphenyl)-3-[1-(3,5-dimethyl-1H-pyrrole-2-carbonyl)piperidin-3-yl]propanamide is unique due to its specific combination of functional groups and the spatial arrangement of these groups. This uniqueness may contribute to its distinct chemical reactivity and potential biological activity, setting it apart from other similar compounds.
特性
IUPAC Name |
N-(3,5-dimethoxyphenyl)-3-[1-(3,5-dimethyl-1H-pyrrole-2-carbonyl)piperidin-3-yl]propanamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C23H31N3O4/c1-15-10-16(2)24-22(15)23(28)26-9-5-6-17(14-26)7-8-21(27)25-18-11-19(29-3)13-20(12-18)30-4/h10-13,17,24H,5-9,14H2,1-4H3,(H,25,27) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
YQWLLVNRXBKWNQ-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=C(N1)C(=O)N2CCCC(C2)CCC(=O)NC3=CC(=CC(=C3)OC)OC)C |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C23H31N3O4 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
413.5 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。
![potassium {2-hydroxy-3-[(2-methoxyphenyl)amino]propyl}methylsulfamate](/img/structure/B6121704.png)

![3-Methyl-1-(3,4,5-trimethoxyanilino)pyrido[1,2-a]benzimidazole-4-carbonitrile](/img/structure/B6121711.png)
![1-(diethylamino)-3-[2-methoxy-4-({[2-(methylthio)ethyl]amino}methyl)phenoxy]-2-propanol](/img/structure/B6121713.png)
![ethyl 2-{[2-(4-biphenylyloxy)propanoyl]amino}-5-methyl-3-thiophenecarboxylate](/img/structure/B6121719.png)

![1-(4-{[4-(4-fluorophenyl)-1-piperazinyl]carbonyl}benzyl)azepane](/img/structure/B6121739.png)
![2-[4-(2-fluorophenyl)-1-piperazinyl]-N-1-naphthylacetamide](/img/structure/B6121742.png)
![5-amino-4-[4-(4-chlorophenyl)-1,3-thiazol-2-yl]-1-isopropyl-1,2-dihydro-3H-pyrrol-3-one](/img/structure/B6121750.png)
![METHYL 4-[({4-OXO-3H,4H,5H,6H,7H-CYCLOPENTA[D]PYRIMIDIN-2-YL}SULFANYL)METHYL]BENZOATE](/img/structure/B6121756.png)

![6-(1,3-dimethyl-1H-pyrazol-4-yl)-3-(2-thienyl)[1,2,4]triazolo[3,4-b][1,3,4]thiadiazole](/img/structure/B6121763.png)
![5-[(6-methylpyridin-3-yl)oxymethyl]-N-(2-phenylpropyl)-1,2-oxazole-3-carboxamide](/img/structure/B6121780.png)
![ethyl 2-({[3-chloro-5-phenyl-7-(trifluoromethyl)-4,5,6,7-tetrahydropyrazolo[1,5-a]pyrimidin-2-yl]carbonyl}amino)-5,6-dihydro-4H-cyclopenta[b]thiophene-3-carboxylate](/img/structure/B6121786.png)
